Methyl 3-isocyanobenzoate

Overview

Description

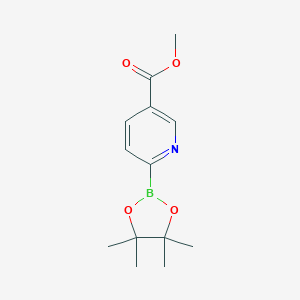

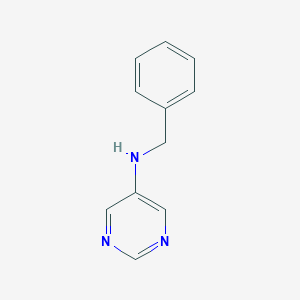

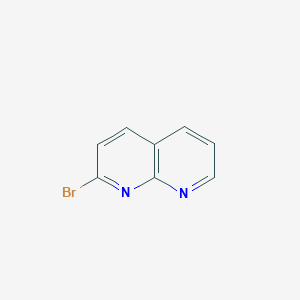

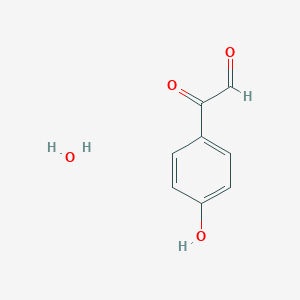

“Methyl 3-isocyanobenzoate”, also known as “MIB” or “3-Carbomethoxyphenyl isocyanate”, is an organic compound that belongs to the class of benzoates and isocyanates . It has a molecular formula of C9H7NO3, an average mass of 177.157 Da, and a monoisotopic mass of 177.042587 Da .

Molecular Structure Analysis

“this compound” has a simple structure with a molecular formula of C9H7NO3 .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 271.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.0±3.0 kJ/mol, a flash point of 128.1±17.1 °C, and an index of refraction of 1.529 .

Scientific Research Applications

Silver Nitrate-Catalyzed Isocyanide Insertion/Lactamization

Methyl α,α-disubstituted α-isocyanoacetates react with primary amines in the presence of silver nitrate to form 3,5,5-trisubstituted imidazolones. This method was used to develop concise syntheses of natural products like evodiamine and rutaecarpine (Clemenceau, Wang, & Zhu, 2017).

Active Methylene Compounds in Heterocyclic Synthesis

A solvent-free, K2CO3-catalyzed one-pot tandem aldol-lactonization reaction utilizes active methylene compounds and methyl 2-carboxy benzaldehyde, offering a green chemistry approach for synthesizing isobenzofuran-1(3H)-ones (Mola, Croce, More, Caprariis, Filosa, & Massa, 2012).

Metal-Free Catalysis in Isoindoline Synthesis

Methyl 2-formylbenzoate reacts with primary amines and N-isocyaniminotriphenylphosphorane (Ph3PNNC) as a catalyst, yielding substituted isoindolin-1-one ring systems through an efficient multicomponent reaction (Rezaei, Ramazani, Ahankar, Ganjeie, & Joo, 2016).

Single Crystal and Theoretical Analysis in Cosmetic Preservatives

Study of the structure of methyl 4-hydroxybenzoate (methyl paraben), a common cosmetic, drug, and food preservative, using X-ray crystallography and theoretical methods, providing insight into its molecular properties (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).

Isocyanide Cyclization Reactions

Exploration of 2-isocyanoacetophenone as a starting material for various heterocyclic systems, including the formation of 4-methylene-4H-benzoxazine derivatives and quinazolin-4-ones, with detailed mechanistic insights through quantum chemical calculations (Neue, Reiermann, Fröhlich, Wibbeling, Bergander, & Würthwein, 2013).

Safety and Hazards

“Methyl 3-isocyanobenzoate” should be handled with care. It is advised to avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection, and to avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Methyl 3-isocyanobenzoate is an aryl isocyanate . The primary targets of this compound are not explicitly mentioned in the available literature. Aryl isocyanates are generally known to react with a variety of nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively.

Biochemical Analysis

Biochemical Properties

It is known that isocyanates can react with amines to form urea derivatives This suggests that Methyl 3-isocyanobenzoate could potentially interact with proteins and enzymes that contain amine groups

Molecular Mechanism

As an isocyanate, it could potentially react with amines to form urea derivatives This could potentially lead to the modification of proteins, potentially influencing their function

Properties

IUPAC Name |

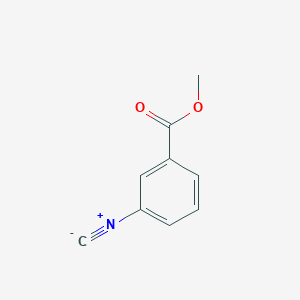

methyl 3-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRYLFWHIMKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.